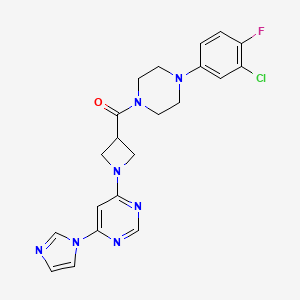

(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone

Description

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyrimidine core substituted with an imidazole ring, linked to an azetidine moiety and a piperazine group bearing a 3-chloro-4-fluorophenyl substituent.

Key structural attributes include:

- Pyrimidine-imidazole core: Likely contributes to π-π stacking interactions in enzymatic binding pockets.

- Azetidine ring: A four-membered ring that may enhance conformational rigidity compared to larger rings like piperidine.

- 3-Chloro-4-fluorophenyl-piperazine: The halogenated aryl group could improve lipophilicity and receptor affinity.

Synthetic routes for analogous compounds often involve coupling reactions between heterocyclic intermediates and aryl-piperazine derivatives, as seen in related studies. Characterization typically employs NMR, UV-Vis spectroscopy, and mass spectrometry.

Properties

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN7O/c22-17-9-16(1-2-18(17)23)27-5-7-28(8-6-27)21(31)15-11-30(12-15)20-10-19(25-13-26-20)29-4-3-24-14-29/h1-4,9-10,13-15H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWZSORNYSECEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent.

Pyrimidine Compounds

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It is a fundamental structure of many natural (e.g., nucleotides in DNA and RNA, thiamine, and certain alkaloids) and synthetic pharmaceuticals.

Biological Activity

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple pharmacophoric elements, including an azetidine ring, a pyrimidine, and imidazole moieties, alongside a piperazine group. This structural diversity suggests potential for various biological interactions, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Azetidine Ring : A four-membered saturated heterocyclic compound that may influence the compound's biological activity.

- Pyrimidine and Imidazole Moieties : Known for their roles in biological systems, these rings can interact with various enzymes and receptors.

- Piperazine Group : This moiety is often associated with psychoactive and anti-microbial properties.

Based on structural analysis:

- Enzyme Interaction : The imidazole and piperazine groups are known to interact with enzymes involved in various biochemical pathways, potentially acting as inhibitors or modulators.

- Kinase Inhibition : Compounds with similar structures have shown promise as kinase inhibitors, which could be a relevant area for further investigation.

Case Studies and Related Research Findings

Research on compounds with similar structural features provides insights into possible biological activities:

- Anti-Tubercular Activity :

-

Antimicrobial Properties :

- Compounds containing imidazole and piperazine have been evaluated for antimicrobial activities against various pathogens. For instance, several derivatives showed promising results against Staphylococcus aureus and E. coli . Given the presence of similar functional groups in our compound, it may also exhibit antimicrobial effects.

- Cytotoxicity Studies :

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares motifs with synthesized analogs, such as {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (). A comparative analysis is outlined below:

Key Observations:

- Substituent Effects : The 3-chloro-4-fluorophenyl group offers stronger electron-withdrawing effects than 2-fluorophenyl, which could improve binding to hydrophobic enzyme pockets.

Characterization:

Both compounds rely on 1H-NMR and 13C-NMR for structural confirmation. For example:

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

- Thienopyrazole-piperazine analogs () show moderate activity as serotonin receptor modulators due to the piperazine moiety.

- Pyrimidine-imidazole systems are often associated with kinase inhibition (e.g., JAK2 or EGFR targets). The azetidine ring could improve metabolic stability over larger rings.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

- Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between the azetidine and piperazine moieties. Key steps include:

- Nucleophilic substitution for imidazole-pyrimidine coupling (e.g., SNAr or Buchwald-Hartwig amination) .

- Acylation of the azetidine ring with the piperazine-carboxylic acid derivative .

- Validation: Use HPLC (≥98% purity) and LC-MS to confirm molecular weight. For structural confirmation, employ -NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and -NMR (carbonyl signals ~170 ppm) .

Q. How can researchers design in vitro assays to assess biological activity?

- Methodological Answer:

- Target Identification: Prioritize kinases or GPCRs due to the imidazole-pyrimidine and piperazine motifs, which are common in kinase inhibitors (e.g., JAK/STAT) and serotonin/dopamine receptor modulators .

- Assay Design: Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays for kinase inhibition. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC determination) .

Advanced Research Questions

Q. How to resolve contradictions in NMR spectral data for this compound?

- Methodological Answer: Contradictions may arise from tautomerism (imidazole ring) or rotameric conformations (piperazine). Strategies include:

- Variable Temperature (VT) NMR to observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures) .

- 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity. For example, cross-peaks between azetidine C-H and carbonyl carbons can confirm acylation .

- Computational Modeling: Compare experimental -NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ADF software) .

Q. What experimental frameworks are suitable for studying environmental stability and degradation products?

- Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products (e.g., imidazole ring hydrolysis) .

- Photodegradation: Expose to UV-Vis light (300–800 nm) in a photoreactor. Use ESI-MS/MS to characterize radicals or dimerization products .

- Ecotoxicity: Follow OECD guidelines for Daphnia magna or algae growth inhibition tests. Correlate degradation half-lives (t) with LogP values to predict bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.